Cyclopenta-1,3-dien-1-yliron; bis(formaldehyde)
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Overview
Description
Preparation Methods
Cyclopentadienyliron dicarbonyl dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium cyclopentadienyliron dicarbonyl . The reaction typically occurs in an inert atmosphere to prevent oxidation and is conducted at room temperature . Industrial production methods often involve the use of iron pentacarbonyl and cyclopentadiene under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyclopentadienyliron dicarbonyl dimer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienyliron dicarbonyl iodide when reacted with iodine.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with various ligands, leading to the formation of new organometallic complexes.
Common reagents used in these reactions include iodine, sodium borohydride, and various organic ligands . Major products formed from these reactions include cyclopentadienyliron dicarbonyl iodide and other substituted derivatives .
Scientific Research Applications
Cyclopentadienyliron dicarbonyl dimer has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is employed in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of cyclopentadienyliron dicarbonyl dimer involves its ability to form stable complexes with various ligands. The compound’s iron centers can undergo redox reactions, facilitating the formation and breaking of chemical bonds . The molecular targets and pathways involved include interactions with carbonyl groups and cyclopentadienyl ligands, which contribute to its catalytic properties .
Comparison with Similar Compounds
Cyclopentadienyliron dicarbonyl dimer can be compared with other similar compounds such as:
Iron pentacarbonyl: This compound contains five carbonyl ligands bonded to a central iron atom and is used as a precursor in various organometallic syntheses.
The uniqueness of cyclopentadienyliron dicarbonyl dimer lies in its ability to form dimeric structures and its versatility in undergoing various chemical reactions .
Properties
Molecular Formula |
C7H9FeO2- |
---|---|
Molecular Weight |
180.99 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;formaldehyde;iron |
InChI |
InChI=1S/C5H5.2CH2O.Fe/c1-2-4-5-3-1;2*1-2;/h1-3H,4H2;2*1H2;/q-1;;; |
InChI Key |
DWHUKXMAAAXKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C=O.C1C=CC=[C-]1.[Fe] |
Origin of Product |
United States |
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